molecular formula C10H14O4 B14367553 Dimethyl 4,4-dimethylcyclobut-2-ene-1,2-dicarboxylate CAS No. 90926-91-3

Dimethyl 4,4-dimethylcyclobut-2-ene-1,2-dicarboxylate

Cat. No.: B14367553
CAS No.: 90926-91-3
M. Wt: 198.22 g/mol
InChI Key: QKCLOCDVADGIFH-UHFFFAOYSA-N
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Description

Dimethyl 4,4-dimethylcyclobut-2-ene-1,2-dicarboxylate is an organic compound with a unique structure characterized by a cyclobutene ring substituted with two methyl groups and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 4,4-dimethylcyclobut-2-ene-1,2-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethyl maleate with a suitable diene in the presence of a catalyst to form the cyclobutene ring. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,4-dimethylcyclobut-2-ene-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Dimethyl 4,4-dimethylcyclobut-2-ene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the study of cycloaddition reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl 4,4-dimethylcyclobut-2-ene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate
  • Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate
  • Dimethyl 4-cyclohexene-1,2-dicarboxylate

Uniqueness

Dimethyl 4,4-dimethylcyclobut-2-ene-1,2-dicarboxylate is unique due to its cyclobutene ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic and industrial applications where other similar compounds may not be as effective.

Properties

CAS No.

90926-91-3

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

dimethyl 4,4-dimethylcyclobut-2-ene-1,2-dicarboxylate

InChI

InChI=1S/C10H14O4/c1-10(2)5-6(8(11)13-3)7(10)9(12)14-4/h5,7H,1-4H3

InChI Key

QKCLOCDVADGIFH-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C1C(=O)OC)C(=O)OC)C

Origin of Product

United States

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